Compound Description: Tamoxifen is a selective estrogen receptor modulator widely used in the treatment and prevention of breast cancer [, , , , , , , , , , , , , , , , , , , , , , , , ]. It acts as a prodrug, undergoing metabolism to form active metabolites like N-Desmethyl-4'-hydroxy Tamoxifen, 4-hydroxytamoxifen (4-OH-Tamoxifen) and endoxifen, which exhibit greater antiestrogenic potency compared to the parent compound [, ].
4-Hydroxytamoxifen (4-OH-Tamoxifen)
Compound Description: 4-Hydroxytamoxifen is a major active metabolite of Tamoxifen and exhibits significantly greater antiestrogenic activity compared to the parent drug [, , , , , , , , , , , , , , , , , , ]. It is formed via the cytochrome P450 (CYP) enzyme pathway, specifically CYP2D6 [, , ]. 4-Hydroxytamoxifen exhibits a high binding affinity for estrogen receptors, similar to that of estradiol []. It plays a significant role in the antiestrogenic effects of Tamoxifen therapy, despite its relatively low abundance compared to other metabolites.
N-Desmethyl-tamoxifen (NDT)
Compound Description: N-Desmethyl-tamoxifen is a primary metabolite of tamoxifen formed by N-demethylation, primarily mediated by CYP3A4 [, , , , , , , , ]. While N-Desmethyl-tamoxifen exhibits lower binding affinity to estrogen receptors compared to 4-hydroxytamoxifen or endoxifen, it serves as a precursor for the formation of endoxifen through further 4-hydroxylation by CYP2D6 [, , ].
Endoxifen
Compound Description: Endoxifen, also known as 4-hydroxy-N-desmethyl-tamoxifen, is a secondary metabolite of tamoxifen that exhibits potent antiestrogenic activity [, , , , , , , , , , , , , , , , , , , , , ]. It is generated from N-desmethyl-tamoxifen primarily through 4-hydroxylation by CYP2D6. Endoxifen demonstrates high binding affinity for estrogen receptors, similar to 4-hydroxytamoxifen. Its concentration in plasma is influenced by CYP2D6 activity and has been linked to tamoxifen's efficacy.
Tamoxifen-N-oxide
Compound Description: Tamoxifen-N-oxide is a metabolite of Tamoxifen formed through N-oxidation, primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system [, ].
4'-Hydroxy-tamoxifen
Compound Description: 4'-Hydroxy-tamoxifen is a metabolite of tamoxifen that has been identified in breast cancer patients [].
4'-Hydroxy-N-desmethyl-tamoxifen
Compound Description: 4'-Hydroxy-N-desmethyl-tamoxifen is a metabolite of tamoxifen that has been identified in breast cancer patients [].
α-Hydroxytamoxifen
Compound Description: α-Hydroxytamoxifen is a minor primary metabolite of tamoxifen, formed through hydroxylation [].
3-Hydroxytamoxifen
Compound Description: 3-Hydroxytamoxifen is a minor primary metabolite of tamoxifen, formed through hydroxylation [].
N-Didesmethyl-tamoxifen
Compound Description: N-Didesmethyl-tamoxifen is a secondary metabolite formed from N-desmethyl-tamoxifen. []
11. 3,4-Dihydroxytamoxifen* Compound Description: 3,4-Dihydroxytamoxifen is a secondary metabolite formed from 4-hydroxy-tamoxifen. []* Relevance: 3,4-Dihydroxytamoxifen and N-Desmethyl-4'-hydroxy Tamoxifen are both tamoxifen derivatives that have undergone multiple hydroxylations, making them structurally similar.
12. Toremifene* Compound Description: Toremifene is a structurally related antiestrogen to tamoxifen, used to treat breast cancer. []* Relevance: Toremifene and N-Desmethyl-4'-hydroxy Tamoxifen are structurally related compounds that belong to the same class of antiestrogens. They share a similar triphenylethylene backbone structure.
13. Letrozole* Compound Description: Letrozole is an aromatase inhibitor that reduces estrogen production. []* Relevance: While Letrozole is not structurally related to N-Desmethyl-4'-hydroxy Tamoxifen, it is often mentioned in the context of tamoxifen metabolism and treatment. It provides a point of comparison for understanding the distinct mechanisms of action between aromatase inhibitors and selective estrogen receptor modulators.
Source and Classification
N-Desmethyl-4'-hydroxy Tamoxifen is classified as a selective estrogen receptor modulator (SERM). It is derived from Tamoxifen, which itself is a prodrug requiring metabolic activation to exert its therapeutic effects. The primary source of N-Desmethyl-4'-hydroxy Tamoxifen in the body is through the metabolism of Tamoxifen, predominantly via the cytochrome P450 2D6 enzyme. Variability in enzyme activity due to genetic polymorphisms can lead to differences in the levels of this metabolite among individuals, affecting treatment outcomes in breast cancer therapy.
Synthesis Analysis
Methods and Technical Details
The synthesis of N-Desmethyl-4'-hydroxy Tamoxifen typically involves several key steps:
Starting Material: The synthesis begins with Tamoxifen or its derivatives.
Hydroxylation: The introduction of a hydroxyl group at the 4' position is crucial for activity. This can be achieved through various hydroxylation methods, often utilizing enzymatic or chemical approaches.
Demethylation: The removal of the N,N-dimethylamino group is performed to yield N-desmethyl derivatives. This step can involve catalytic hydrogenation or other chemical transformations that selectively target the nitrogen atom.
The technical details often include reaction conditions such as solvent choice, temperature, and catalysts used during synthesis to optimize yield and purity.
Molecular Structure Analysis
Structure and Data
N-Desmethyl-4'-hydroxy Tamoxifen has a complex molecular structure characterized by:
Molecular Formula: C18H19NO2
Molecular Weight: Approximately 281.35 g/mol
Structural Features: The molecule features a biphenyl structure with a hydroxyl group (-OH) at the para position relative to the nitrogen-containing side chain. The presence of cis and trans isomers (E/Z) affects its physical properties and biological interactions.
Chemical Reactions Analysis
Reactions and Technical Details
N-Desmethyl-4'-hydroxy Tamoxifen undergoes various chemical reactions relevant to its pharmacological activity:
Glucuronidation: This metabolic pathway involves conjugation with glucuronic acid, significantly affecting its solubility and excretion profiles. The enzyme UDP-glucuronosyltransferase 1A4 plays a critical role in this process.
Binding Affinity: The compound exhibits varying binding affinities for estrogen receptors, influencing its efficacy as an anti-estrogen agent. Studies indicate that both E and Z isomers bind differently to estrogen receptors, impacting their biological activity.
Mechanism of Action
Process and Data
N-Desmethyl-4'-hydroxy Tamoxifen functions primarily by binding to estrogen receptors, inhibiting estrogen-mediated cell proliferation in breast cancer cells. The mechanism involves:
Competitive Inhibition: It competes with estrogen for binding sites on estrogen receptors, thereby blocking downstream signaling pathways that promote tumor growth.
Transcriptional Modulation: By binding to these receptors, it alters gene expression patterns associated with cell proliferation and apoptosis.
Data from clinical studies suggest that higher plasma levels of this metabolite correlate with improved therapeutic outcomes in patients undergoing Tamoxifen treatment.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Properties
Stability: The E-isomer tends to convert into the Z-isomer when dissolved, indicating instability in solution.
pH Sensitivity: The compound's solubility and stability may vary with pH changes, impacting its formulation for therapeutic use.
Relevant data on melting points, boiling points, and other thermodynamic properties are essential for understanding its behavior in pharmaceutical applications.
Applications
Scientific Uses
N-Desmethyl-4'-hydroxy Tamoxifen has several important applications in scientific research and clinical settings:
Breast Cancer Treatment: It serves as an active metabolite in breast cancer therapy, particularly for patients who exhibit resistance to standard Tamoxifen treatment.
Pharmacogenomics Studies: Research on genetic variations affecting cytochrome P450 enzymes provides insights into personalized medicine approaches for optimizing breast cancer treatment regimens.
Drug Development: Ongoing studies aim to develop new formulations or analogs that enhance the efficacy or reduce side effects associated with current therapies involving this compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.